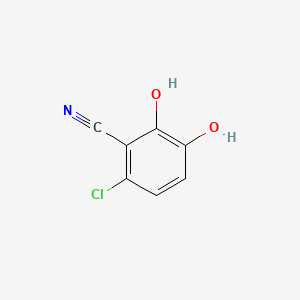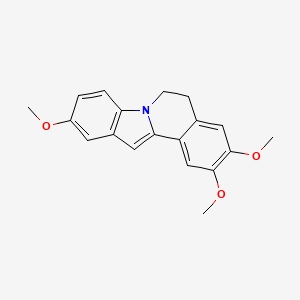
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is a complex organic compound belonging to the class of indoloisoquinolines This compound is characterized by the presence of three methoxy groups and a fused indole and isoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of the original compound.
Applications De Recherche Scientifique
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism by which 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to biological effects like inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,9,10-Tetramethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- 10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino(2,1-a)isoquinoline
Uniqueness
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system.
Propriétés
Numéro CAS |
117566-08-2 |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2,3,10-trimethoxy-5,6-dihydroindolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-14-4-5-16-13(8-14)9-17-15-11-19(23-3)18(22-2)10-12(15)6-7-20(16)17/h4-5,8-11H,6-7H2,1-3H3 |
Clé InChI |
UANFKGHCPQQYTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N3CCC4=CC(=C(C=C4C3=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
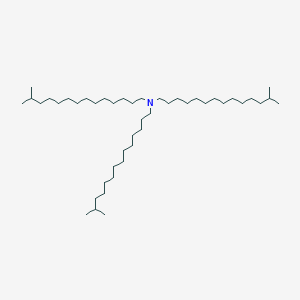
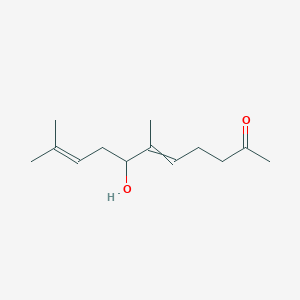
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
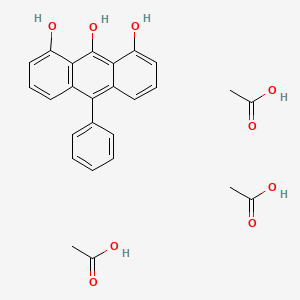
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)

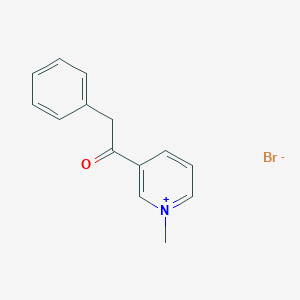
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)

